4-Chloro-3-(2,4-dimethylphenyl)benzoic acid
Overview
Description
4-Chloro-3-(2,4-dimethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the fourth position and a 2,4-dimethylphenyl group at the third position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,4-dimethylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoic acid and 2,4-dimethylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-chlorobenzoic acid with 2,4-dimethylphenylboronic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2,4-dimethylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Esterification: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are used in the presence of an alcohol.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with different functional groups replacing the chloro group.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Esterification: Products are esters of this compound.
Scientific Research Applications
4-Chloro-3-(2,4-dimethylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2,4-dimethylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(2,4-dimethylphenyl)aminosulfonylbenzoic acid: Similar structure but with an aminosulfonyl group instead of a carboxylic acid group.
2-Chloro-3,4-dimethylbenzoic acid: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
4-Chloro-3-(2,4-dimethylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-chloro-3-(2,4-dimethylphenyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-5-12(10(2)7-9)13-8-11(15(17)18)4-6-14(13)16/h3-8H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVINRKVUOTUBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680880 | |
Record name | 6-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-12-3 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′,4′-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.